molecular formula C15H13BrO3 B068002 2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 170014-23-0

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B068002
CAS No.: 170014-23-0
M. Wt: 321.16 g/mol
InChI Key: ZBNRXEBLRJPZMS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxy-methoxy substituted phenyl ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses 4-bromobenzoyl chloride and 2-hydroxy-4-methoxyacetophenone as starting materials, with an aluminum chloride catalyst in a non-polar solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-Bromophenyl)-1-(2-methoxy-4-oxo-phenyl)ethanone.

    Reduction: Formation of 2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanol.

    Substitution: Formation of 2-(4-Methoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone.

Scientific Research Applications

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy-methoxy substitution pattern can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 2-(4-Methylphenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs

Biological Activity

2-(4-Bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, with the CAS number 170014-23-0, is a compound characterized by its unique structural features, which include a bromophenyl group and a hydroxy-methoxyphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications.

Chemical Structure

The molecular formula of this compound is C15H13BrO3C_{15}H_{13}BrO_3. Its structure can be summarized as follows:

  • Bromophenyl Group : Contributes to the compound's electron-withdrawing properties.
  • Hydroxy and Methoxy Substituents : These groups enhance the biological activity by providing sites for hydrogen bonding and influencing the compound's solubility.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines.

In a comparative analysis, the IC50 values of this compound were found to be comparable to established anticancer agents such as doxorubicin, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial and fungal strains. Key findings include:

  • Bacterial Strains : The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.58 µM to 8.74 µM.
  • Fungal Strains : It also exhibited moderate antifungal activity, particularly against Aspergillus niger and Trichoderma harzianum, with MIC values reported at approximately 7.16 µM and 7.76 µM respectively.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay, where it showed promising results. The IC50 value for antioxidant activity was reported as 22.3 µM, which is competitive when compared to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics:

SubstituentEffect on Activity
Bromine (Br)Enhances anticancer and antimicrobial properties due to electron-withdrawing effects
Hydroxy Group (-OH)Increases solubility and enhances interaction with biological targets
Methoxy Group (-OCH3)Contributes to antioxidant activity through electron donation

Case Studies

  • Cytotoxicity Study : A study involving MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in significant cell death, with an IC50 value around 5 µM.
  • Antimicrobial Evaluation : In a laboratory setting, the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRXEBLRJPZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400498
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170014-23-0
Record name 2-(4-bromophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE
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